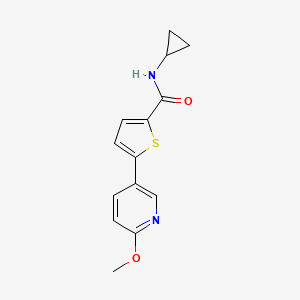![molecular formula C17H20N2O4S2 B5627144 3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)
3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The interest in pyran and thiophene derivatives, such as the one mentioned, arises from their notable presence in compounds with significant biological activities. These structures are common in molecules exhibiting anticancer, anti-inflammatory, and other pharmacological activities. The synthesis of such compounds often involves multi-step reactions, targeting specific functionalities and structural frameworks to explore their potential biological effects.
Synthesis Analysis
The synthesis of complex molecules featuring pyran and thiophene units typically involves the construction of the core structure followed by functionalization steps. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide analogs demonstrates the incorporation of sulfonyl and amine groups into the core structure through multi-component reactions, showcasing the versatility of pyran and thiophene derivatives in medicinal chemistry (Redda et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds containing pyran and thiophene units can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. These methods reveal the spatial arrangement of atoms, essential for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structures of certain pyran derivatives have been determined, showing centrosymmetric dimer formation through hydrogen bonding, which could influence their biological activities (Kranjc et al., 2012).
Chemical Reactions and Properties
Pyran and thiophene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which modify their chemical properties and potential bioactivity. For example, the use of dibromo- and chloro-derivatives as catalysts in synthesizing pyran derivatives underlines the importance of these reactions in creating compounds with desired properties for further evaluation (Khazaei et al., 2015).
properties
IUPAC Name |
3-(oxan-3-ylsulfamoyl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-17(18-11-15-6-3-9-24-15)13-4-1-7-16(10-13)25(21,22)19-14-5-2-8-23-12-14/h1,3-4,6-7,9-10,14,19H,2,5,8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIEVDELOXYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(dimethylamino)phenyl]acryloyl}-2-hydroxybenzamide](/img/structure/B5627067.png)
![(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5627080.png)
![ethyl 4-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1-piperazinecarboxylate](/img/structure/B5627086.png)
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5627094.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B5627102.png)
![[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5627118.png)
![2-{1-(3-fluorophenyl)-5-[(2-oxopyridin-1(2H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5627126.png)

![4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)
![1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5627160.png)

![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)